(E)-ethyl 2-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
The compound “(E)-ethyl 2-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate” is a pyrazole-bearing compound. Pyrazole compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Synthesis Analysis
The synthesis of pyrazole compounds involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the synthesized pyrazole derivatives were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .Molecular Structure Analysis
The molecular structure of pyrazole compounds was verified using elemental microanalysis, FTIR, and 1H NMR techniques . The ligand behaves as a monobasic tridentate ligand coordinated via the enolic carbonyl oxygen of the hydrazide moiety, azomethine nitrogen, and pyrazolone oxygen atoms .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrazole compounds include the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole compounds were analyzed using elemental microanalysis, FTIR, and 1H NMR techniques .Scientific Research Applications
Synthesis and Derivative Formation
The compound is prepared through a series of chemical reactions, showcasing its versatile chemistry. For instance, its precursor, ethyl 7-amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-aryl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate, undergoes hydrolysis and cyclization reactions to form related heterocyclic systems. These systems exhibit potential for further transformation into a variety of heterocyclic compounds upon reaction with different reagents, underlining the compound's utility in synthesizing diverse chemical structures with possible bioactive properties (Youssef, Abbady, Ahmed, & Omar, 2011); (Youssef, Abbady, Ahmed, & Omar, 2013).
Biological Activities
Significant research has been conducted to evaluate the biological activities of compounds synthesized from this complex molecule. These compounds have demonstrated remarkable antibacterial and antifungal properties against both Gram-positive and Gram-negative bacteria, as well as yeast-like and filamentous fungi. Such bioactivities suggest the potential of these compounds in developing new antimicrobial agents (Youssef, Abbady, Ahmed, & Omar, 2011).
Moreover, the compound and its derivatives have been explored for their anticancer and anti-inflammatory activities, indicating a broad spectrum of pharmacological applications. The structure-activity relationship (SAR) of these compounds has been a focus, aiming to enhance their efficacy and specificity as potential therapeutic agents (Rahmouni et al., 2016).
Supramolecular Aggregation and Conformational Studies
The structural modifications and conformational features of thiazolopyrimidines, closely related to the compound , have been investigated, providing insights into their supramolecular aggregation. Such studies are crucial for understanding the physicochemical properties of these compounds, which can impact their biological activity and potential drug formulation applications (Nagarajaiah & Begum, 2014).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
ethyl (2E)-2-[(1,5-dimethylpyrazol-4-yl)methylidene]-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S/c1-5-29-21(28)18-13(2)24-22-26(19(18)15-9-7-6-8-10-15)20(27)17(30-22)11-16-12-23-25(4)14(16)3/h6-12,19H,5H2,1-4H3/b17-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYSLQNXGCIJITR-GZTJUZNOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)C(=CC4=C(N(N=C4)C)C)S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)/C(=C\C4=C(N(N=C4)C)C)/S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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